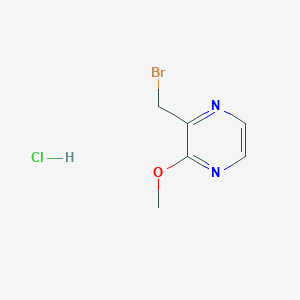

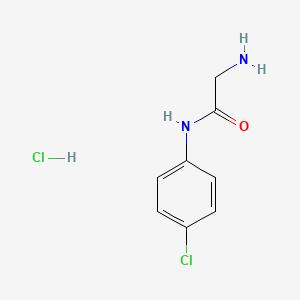

![molecular formula C19H18N2O3S B2858604 (E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 850903-33-2](/img/structure/B2858604.png)

(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Electronics

The thiazole moiety is recognized for its electron-deficient nature, high oxidative stability, and rigid planar structure, which facilitates efficient π–π overlap . These properties make derivatives of thiazole suitable for use in organic electronics, particularly as semiconducting materials. The compound could be explored for its potential in the synthesis of semiconductors for plastic electronics.

Antimycobacterial Agents

Thiazole derivatives have been evaluated for their antimycobacterial properties . The structural features of the compound, such as the presence of a benzothiazole and a carboxamide group, may contribute to its activity against Mycobacterium tuberculosis. It could serve as a lead compound for the design of new antimycobacterial agents.

Material Science

The rigidity and planarity of the thiazole ring system can be advantageous in material science. Compounds with these features can be used in the development of novel materials with specific mechanical and electronic properties, potentially impacting the production of sensors, photodetectors, and other micro-nano structured materials .

Organic Photovoltaics

Thiazole-based materials have shown promise in the field of organic photovoltaics . The compound’s structure could be beneficial in creating materials that efficiently convert light into electricity, contributing to the advancement of solar energy technologies.

Organic Light-Emitting Diodes (OLEDs)

Due to the efficient intermolecular π–π overlap of thiazole derivatives, they are often used in the fabrication of OLEDs . The compound could be investigated for its potential use in the development of new OLED materials with improved luminance or color purity.

Pharmacological Research

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The compound could be studied for its potential biological activities and therapeutic applications.

Corrosion Inhibition

In industrial chemistry, thiazole derivatives are utilized as corrosion inhibitors . The compound could be explored for its effectiveness in protecting metals and alloys from corrosion, which is crucial in extending the lifespan of industrial machinery and infrastructure.

Synthesis of Biologically Active Molecules

Thiazole and its derivatives are key building blocks in medicinal chemistry. They are often used in the synthesis of biologically active molecules due to their diverse reactivity and the ability to form stable heterocyclic compounds . The compound could be used to develop new drugs with improved efficacy and safety profiles.

特性

IUPAC Name |

N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11-8-12(2)17-16(9-11)25-19(21(17)3)20-18(22)15-10-23-13-6-4-5-7-14(13)24-15/h4-9,15H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLOUOLZGNXARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

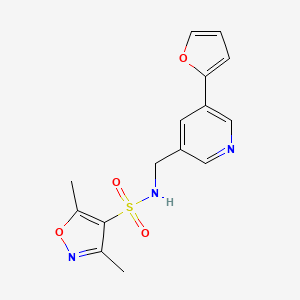

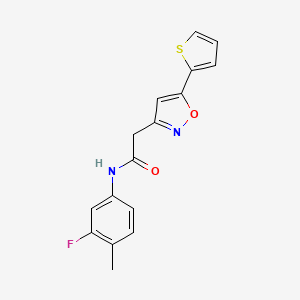

![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)

![N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2858528.png)

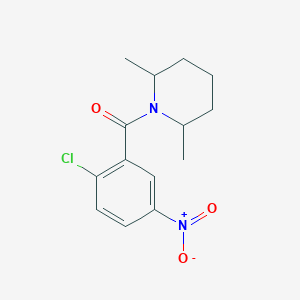

![3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2858529.png)

![2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2858531.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858532.png)

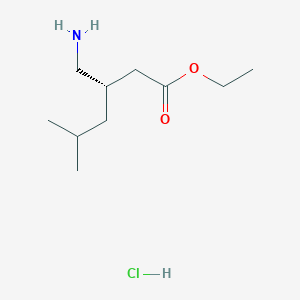

![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)

![3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2858543.png)

![N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2858544.png)